molecular formula C7H5BrO4 B015413 3-Bromo-2,6-dihydroxybenzoic acid CAS No. 26792-49-4

3-Bromo-2,6-dihydroxybenzoic acid

Cat. No. B015413
CAS RN: 26792-49-4
M. Wt: 233.02 g/mol
InChI Key: GPCLJSXGFAOJQE-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dihydroxybenzoic acid (3-Br-2,6-DHB) is a naturally occurring organic compound belonging to the class of compounds known as hydroxybenzoic acids. It has been studied extensively in the scientific literature due to its various properties and applications. 3-Br-2,6-DHB is a versatile compound with potential applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. In addition, it has been found to have interesting biochemical and physiological effects on living organisms.

Scientific Research Applications

  • Medicinal Chemistry and Drug Synthesis :

    • 4-bromo-3,5-dihydroxybenzoic acid serves as an intermediate in preparing pyrimidine medicaments. This substance was structurally characterized using mass spectrometry, highlighting its importance in pharmaceutical research (Xu Dong-fang, 2000).
    • Another study synthesized 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a crucial intermediate for anti-cancer drugs that inhibit thymidylate synthase, demonstrating the potential of brominated compounds in cancer therapy (Cao Sheng-li, 2004).
  • Organic Chemistry and Synthesis :

    • Electrooxidation of 3-bromobenzoic acid on a Pt electrode leads to the production of phenol, dihydroxybenzene, and benzoquinone, which can be used for further chemical reactions (Yeun-Joong Yong, 2013).
    • The interaction of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds can result in complex supramolecular assemblies, which are significant in the field of organic chemistry (S. Varughese & V. Pedireddi, 2006).
    • Electrochemical oxidation of 3,4-dihydroxybenzoic acid has been successfully used to synthesize benzofuro[2,3-d]pyrimidine derivatives, demonstrating the utility of such reactions in organic synthesis (D. Nematollahi & H. Goodarzi, 2002).
  • Environmental Applications :

    • Research into the degradation of brominated benzoic acids by Pseudomonas aeruginosa suggests potential environmental applications in the treatment of municipal sewage and other waste streams (F. K. Higson & D. Focht, 1990).
    • Studies on the formation and decomposition of brominated disinfection byproducts during chlorination processes provide insights into their cytotoxic and genotoxic effects in chlorinated drinking water, emphasizing the environmental impact of such compounds (Hongyan Zhai & Xiangru Zhang, 2011).

Safety and Hazards

The safety information for 3-Bromo-2,6-dihydroxybenzoic acid includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3-bromo-2,6-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCLJSXGFAOJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C(=O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393784
Record name 3-bromo-2,6-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26792-49-4
Record name 3-bromo-2,6-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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